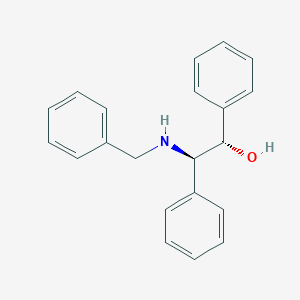

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol

Descripción general

Descripción

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol typically involves the reduction of the corresponding ketone or the reductive amination of benzylamine with a suitable precursor. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. For instance, the reduction of benzylideneacetophenone with a chiral reducing agent can yield the desired product with high enantiomeric purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These methods ensure high yield and purity, which are essential for pharmaceutical applications. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzophenone derivatives, while reduction of the amino group can produce various substituted amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Chiral Building Block

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol is primarily utilized as a chiral building block in the synthesis of pharmaceuticals. Its ability to facilitate the production of enantiomerically pure compounds enhances the efficacy and safety of drugs. For instance, it has been employed in the synthesis of various chiral drugs that require specific stereochemistry for optimal biological activity .

Case Study: Synthesis of NMDA Receptor Antagonists

Research has demonstrated that this compound can be used to synthesize NMDA receptor antagonists. In a study published in Bioorganic & Medicinal Chemistry, researchers resolved 1,2-diphenylethylamine into its enantiomers and used them as precursors for synthesizing (S)- and (R)-1-(1,2-diphenylethyl)piperidine, which are flexible homeomorphs of MK-801, an NMDA channel blocker .

Catalysis

Asymmetric Catalysis

This compound serves as a ligand in asymmetric catalysis, where it facilitates reactions that produce specific stereoisomers. This is crucial in the manufacture of fine chemicals and agrochemicals. For example, it has been used to prepare vanadium(V) Schiff base complexes that act as catalysts in the oxidation of sulfides and olefins .

Data Table: Catalytic Applications

Biochemical Research

Enzyme Mechanisms and Receptor Binding

In biochemical research, this compound is valuable for studying interactions with biological systems. It contributes to understanding enzyme mechanisms and receptor binding—critical aspects of drug discovery .

Case Study: Enantiomer Separation

A study highlighted its role in the enantiomer separation of 2-halomandelic acids via diastereomeric salt formation with chiral N-substituted 2-amino-2-phenylethanols. The compound demonstrated high separation abilities for various halogenated derivatives .

Material Science

Development of Advanced Materials

The unique properties of this compound make it suitable for developing advanced materials such as polymers and composites that require specific mechanical and thermal characteristics .

Applications Table: Material Science

Mecanismo De Acción

The mechanism of action of (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of both amino and hydroxyl groups allows for multiple interactions with the enzyme, enhancing its inhibitory effect .

Comparación Con Compuestos Similares

Similar Compounds

- (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol

- (1S,2R)-2-Amino-1,2-diphenylethanol

- (1R,2S)-2-Amino-1,2-diphenylethanol

Uniqueness

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol is unique due to its specific stereochemistry, which imparts distinct biological and chemical propertiesCompared to its enantiomers and diastereomers, this compound exhibits higher selectivity and potency in certain biological assays .

Actividad Biológica

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol is a chiral compound recognized for its unique stereochemistry and significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅NO

- Molecular Weight : 213.28 g/mol

- CAS Number : 153322-12-4

- Melting Point : 142-144 °C

- Boiling Point : 374.3 °C at 760 mmHg

The compound features both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and a potential candidate for biological applications due to its ability to interact with various molecular targets.

This compound acts primarily as an enzyme inhibitor . Its mechanism involves binding to the active sites of enzymes, which prevents substrate binding and inhibits catalytic activity. The presence of the amino and hydroxyl groups enhances its interaction with the enzyme's active site, contributing to its inhibitory effects .

Enzyme Inhibition Studies

Recent studies have highlighted its role as a selective inhibitor of histone deacetylase (HDAC) enzymes. HDACs are crucial in regulating gene expression through chromatin remodeling, and their inhibition can lead to reactivation of silenced genes involved in cancer progression .

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| HDAC3 | Selective | 0.5 µM |

| Other HDACs | Non-selective | >10 µM |

Case Studies

- Cancer Research : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines by modulating HDAC activity. This led to increased expression of tumor suppressor genes .

- Neurological Disorders : The compound has shown promise in models of neurodegenerative diseases where HDAC inhibition could potentially reverse cognitive deficits associated with histone modifications .

Synthetic Routes and Applications

The synthesis of this compound typically involves chiral catalysts or reductive amination techniques to ensure high enantiomeric purity. Its applications extend beyond medicinal chemistry into areas such as:

- Chiral Auxiliary : Used in asymmetric synthesis to produce enantiomerically enriched compounds.

- Catalysts : Forms complexes with metals for catalytic applications in organic reactions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its enantiomers and related compounds:

| Compound | Biological Activity | Selectivity |

|---|---|---|

| (1R,2S)-N-Benzyl-2-amino... | Moderate HDAC inhibition | Lower |

| (1S,2R)-2-Amino-1,2-diphenylethanol | Non-selective enzyme inhibition | Variable |

| (1R,2S)-2-Amino-1,2-diphenylethanol | Minimal biological activity | Low |

Propiedades

IUPAC Name |

(1S,2R)-2-(benzylamino)-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-16-17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJGAZRIFJEPKA-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428013 | |

| Record name | (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153322-12-4 | |

| Record name | (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153322-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.